(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate
Overview
Description
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is a chiral compound that is widely used in asymmetric synthesis and catalysis. It is a derivative of bipyrrolidine, a compound known for its ability to induce chirality in various chemical reactions. The L-tartrate component of the compound enhances its solubility and stability, making it a valuable reagent in organic chemistry.
Mechanism of Action
Target of Action
The primary target of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is the enzyme L(+)-tartrate dehydratase . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
Mode of Action
The compound interacts with its target, L(+)-tartrate dehydratase, and catalyzes the chemical reaction of (R,R)-tartrate to oxaloacetate and water . This reaction is a key step in the metabolism of tartaric acid .
Biochemical Pathways
The action of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate affects the glyoxylate and dicarboxylate metabolism pathways . The conversion of (R,R)-tartrate to oxaloacetate is a crucial step in these pathways .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the metabolism of tartaric acid. By catalyzing the conversion of (R,R)-tartrate to oxaloacetate, it facilitates the breakdown and utilization of this compound in the body .
Biochemical Analysis
Biochemical Properties
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate plays a crucial role in biochemical reactions, particularly in the field of asymmetric synthesis. It interacts with various enzymes and proteins, facilitating enantioselective reactions. One notable interaction is with the enzyme L(+)-tartrate dehydratase, which catalyzes the conversion of (R,R)-tartrate to oxaloacetate and water . This interaction highlights the compound’s role in glyoxylate and dicarboxylate metabolism. Additionally, (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate can act as a chiral ligand, forming complexes with metal ions that are used in catalytic processes.
Molecular Mechanism
At the molecular level, (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound’s interaction with L(+)-tartrate dehydratase involves binding to the enzyme’s active site, facilitating the catalytic conversion of (R,R)-tartrate . Additionally, (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways and gene expression.
Metabolic Pathways
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in glyoxylate and dicarboxylate metabolism is particularly notable, where it participates in the conversion of (R,R)-tartrate to oxaloacetate . The compound’s interactions with enzymes such as L(+)-tartrate dehydratase highlight its importance in these pathways. Additionally, (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate can influence metabolic flux and metabolite levels, further underscoring its biochemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate typically involves the reaction of (R,R)-2,2’-Bipyrrolidine with L-tartaric acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the trihydrate form. The process involves:
- Dissolving (R,R)-2,2’-Bipyrrolidine in a suitable solvent.
- Adding L-tartaric acid to the solution.
- Stirring the mixture at a specific temperature and pH to promote the formation of the trihydrate.
- Isolating the product by filtration and drying.
Industrial Production Methods
In industrial settings, the production of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is scaled up using large reactors and automated systems to control the reaction parameters. The process involves continuous monitoring of temperature, pH, and concentration to ensure high yield and purity of the product. The final product is typically purified using crystallization techniques and dried to obtain the trihydrate form.
Chemical Reactions Analysis
Types of Reactions
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other chiral compounds.
Substitution: The bipyrrolidine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the synthesis of chiral drugs and pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
(S,S)-2,2’-Bipyrrolidine L-tartrate trihydrate: The enantiomer of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate, used in similar applications but with opposite chirality.
(R,R)-1,2-Diaminocyclohexane L-tartrate: Another chiral compound used in asymmetric synthesis.
(R,R)-Tartaric acid derivatives: Various derivatives of tartaric acid used in chiral synthesis.
Uniqueness
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is unique due to its high efficiency in inducing chirality and its stability under various reaction conditions. Its ability to form stable complexes with substrates makes it a valuable reagent in asymmetric synthesis.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBPIDVENIULD-SKDUITIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H]2CCCN2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137037-21-9 | |
Record name | 2,2′-Bipyrrolidine, (2R,2′R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137037-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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